molecular formula C6H10O B092107 1-Methoxycyclopentene CAS No. 1072-59-9

1-Methoxycyclopentene

Cat. No.: B092107
CAS No.: 1072-59-9
M. Wt: 98.14 g/mol
InChI Key: GKIATJNLLNNGJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopentene can be synthesized through several methods. One common approach involves the thermal reaction of cyclohexanol or cyclohexene. In this process, cyclohexanol or cyclohexene undergoes a thermal reaction to produce this compound . The reaction conditions typically include elevated temperatures and the presence of specific catalysts to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound often involves similar thermal reactions but on a larger scale. The process may include additional steps to purify the product and ensure high yield and quality. The by-products, such as 3-methylcyclopentene and 4-methylcyclopentene, are often recycled back into the reaction to maximize efficiency .

Chemical Reactions Analysis

1-Methoxycyclopentene undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound typically involves hydrogenation, where hydrogen gas and a metal catalyst (such as palladium on carbon) are used to reduce the double bond, resulting in the formation of 1-methoxycyclopentane.

Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. For example, treatment with strong acids or bases can lead to the formation of cyclopentene derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Strong acids or bases

Major Products Formed:

    Oxidation: Carbonyl compounds

    Reduction: 1-Methoxycyclopentane

    Substitution: Various cyclopentene derivatives

Scientific Research Applications

1-Methoxycyclopentene has several scientific research applications:

Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for creating specialized compounds with desired characteristics.

Mechanism of Action

The mechanism of action of 1-methoxycyclopentene involves its reactivity with various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Methoxycyclopentene can be compared with other similar compounds, such as:

    Cyclopentene: Lacks the methoxy group, making it less reactive in certain reactions.

    1-Methoxycyclohexene: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.

    Cyclopentane: Saturated hydrocarbon with no double bonds, resulting in significantly different reactivity.

The uniqueness of this compound lies in its combination of a five-membered ring and a vinyl ether group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIATJNLLNNGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147944
Record name 1-Methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-59-9
Record name 1-Methoxycyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the key reaction involving 1-methoxycyclopentene discussed in this research paper?

A1: The paper investigates the reaction of 3,3,5,5-tetramethyl-1-methoxycyclopentene with arenesulfonyl azides. This reaction leads to the formation of bicyclic 2-methoxy-1-arylsulfonylaziridines. The researchers then focus on the rearrangement reactions these aziridines undergo. []

Q2: Why is this research significant in the broader context of organic chemistry?

A2: This research is significant because it expands our understanding of how organic azides react with unsaturated compounds like 1-methoxycyclopentenes. Understanding these reactions and the subsequent rearrangements is crucial for developing new synthetic strategies in organic chemistry. Furthermore, the formation and rearrangement of aziridines are important reactions in the synthesis of various nitrogen-containing compounds, many of which have biological and pharmaceutical applications. []

Q3: Are there any potential applications of the compounds derived from this reaction?

A3: While the paper primarily focuses on the reaction mechanism and rearrangement pathways, the synthesized bicyclic aziridines could potentially serve as valuable intermediates in the synthesis of more complex molecules. Further research is needed to explore specific applications of these compounds. []

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